(E)-2-(3,4-dihydroxybenzoyl)-3-(4-hydroxy-3-iodo-5-methoxyphenyl)prop-2-enenitrile
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Overview
Description
Chemical Reactions Analysis
I-OMe-Tyrphostin AG 538 undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly involving the iodine atom.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
I-OMe-Tyrphostin AG 538 has several scientific research applications:
Mechanism of Action
I-OMe-Tyrphostin AG 538 exerts its effects by inhibiting the insulin-like growth factor-1 receptor tyrosine kinase (IGF-1R). It is an ATP-competitive inhibitor of phosphatidylinositol-5-phosphate 4-kinase α (PI5P4Kα), with an IC50 of 1 μM . The compound blocks the phosphorylation of IGF-1R, Akt, and Erk, leading to the inhibition of IGF-1R-mediated signaling pathways .
Comparison with Similar Compounds
I-OMe-Tyrphostin AG 538 is compared with other similar compounds, such as:
Tyrphostin AG 538: Another inhibitor of IGF-1R with similar properties.
Tyrphostin AG 82: Identified as an inhibitor of PI5P4Kα.
NVP-ADW742: Another IGF-1R inhibitor with different structural properties.
The uniqueness of I-OMe-Tyrphostin AG 538 lies in its specific inhibition of IGF-1R and its preferential cytotoxicity to nutrient-deprived PANC1 cells .
Properties
Molecular Formula |
C17H12INO5 |
---|---|
Molecular Weight |
437.18 g/mol |
IUPAC Name |
(E)-2-(3,4-dihydroxybenzoyl)-3-(4-hydroxy-3-iodo-5-methoxyphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C17H12INO5/c1-24-15-6-9(5-12(18)17(15)23)4-11(8-19)16(22)10-2-3-13(20)14(21)7-10/h2-7,20-21,23H,1H3/b11-4+ |
InChI Key |
HSRMHXWCTRFVHK-NYYWCZLTSA-N |
SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C(=O)C2=CC(=C(C=C2)O)O)I)O |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)C2=CC(=C(C=C2)O)O)I)O |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C(=O)C2=CC(=C(C=C2)O)O)I)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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